
3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester
Übersicht
Beschreibung
“3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester” is a complex organic compound. It contains a pyridinecarboxylic acid component, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound also contains a hexadecyl (or palmitoyl) component, which is a 16-carbon long saturated fatty acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides : A range of chiral linear and macrocyclic bridged pyridines were synthesized using pyridine-2,6-dicarbonyl dichloride, an analog of the specified compound, demonstrating its utility in creating new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
Preparation of Novel Pyridine Derivatives : Innovative pyrazoles, isoxazoles, and pyrazolopyridazine derivatives were produced starting from a pyridine compound similar to the specified one, showcasing its role in creating diverse chemical entities (Ali, 2010).
Polymerization and Material Science
Dimerization in Polymerization : The study of the dimerization of organoplatinum complexes, involving ligands related to the specified compound, provided insights into dynamic ring-opening polymerization processes, relevant for material science applications (Yue, Jennings, & Puddephatt, 2016).
Poly (ester-imide) Synthesis : Investigations into new poly (ester-imide) structures, initiated from compounds structurally similar to the specified pyridine derivative, revealed their excellent solubility and thermal stability, important for polymer technology (Kamel, Mutar, & Khlewee, 2019).
Medicinal Chemistry
- Antimicrobial Schiff Bases : The synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from a similar pyridine compound, showed significant antimicrobial activity, indicating potential in medicinal chemistry applications (Al-Omar & Amr, 2010).
Catalysis and Chemical Reactions
- Sulfuric Acid Ester in Condensation Reactions : The use of sulfuric acid esters, chemically akin to the specified pyridine derivative, as recyclable catalysts in condensation reactions, highlights their efficiency in synthesizing complex organic compounds (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Eigenschaften
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTHIZPJZICUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934867 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester | |
CAS RN |
153874-14-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153874147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)
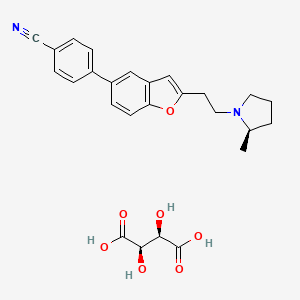

![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)

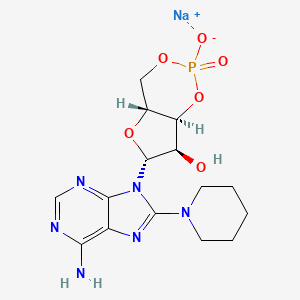
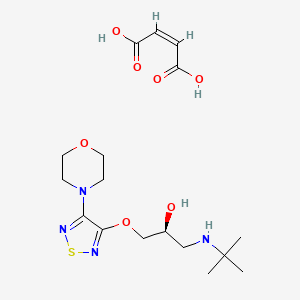


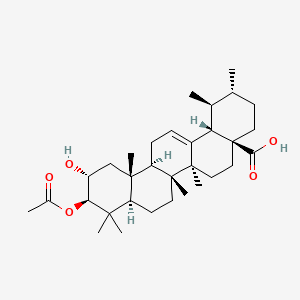
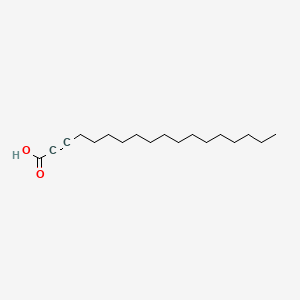
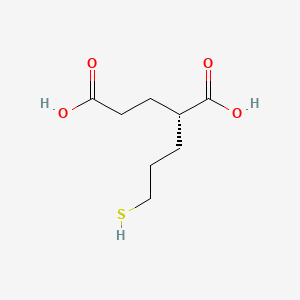
![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
